molecular formula C10H17N B12879066 1-Butyl-2,3-dimethyl-1H-pyrrole

1-Butyl-2,3-dimethyl-1H-pyrrole

Cat. No.: B12879066
M. Wt: 151.25 g/mol
InChI Key: CYOAIFUFNNOEJF-UHFFFAOYSA-N
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Description

1-Butyl-2,3-dimethyl-1H-pyrrole is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of butyl and dimethyl substituents at the 1, 2, and 3 positions of the pyrrole ring, respectively. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2,3-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Butyl-2,3-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The electron-rich pyrrole ring can participate in various biochemical pathways, leading to the modulation of cellular processes. For example, pyrrole derivatives can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-2,3-dimethyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both butyl and dimethyl groups can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1-butyl-2,3-dimethylpyrrole

InChI

InChI=1S/C10H17N/c1-4-5-7-11-8-6-9(2)10(11)3/h6,8H,4-5,7H2,1-3H3

InChI Key

CYOAIFUFNNOEJF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC(=C1C)C

Origin of Product

United States

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